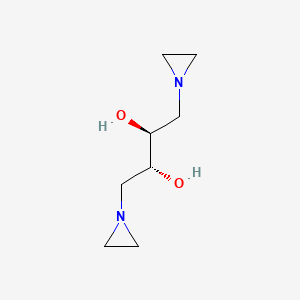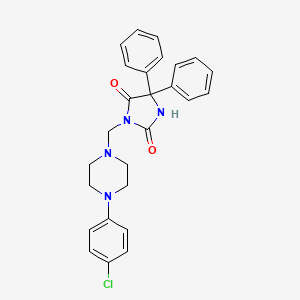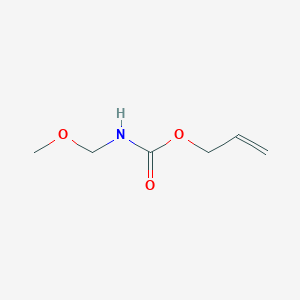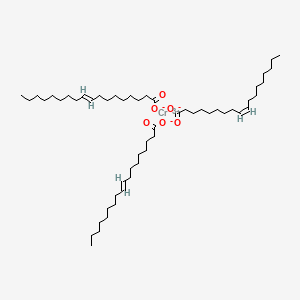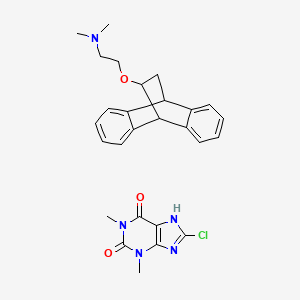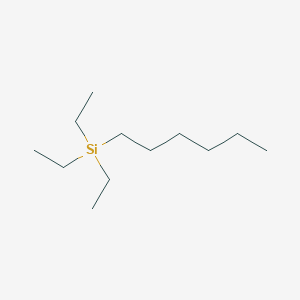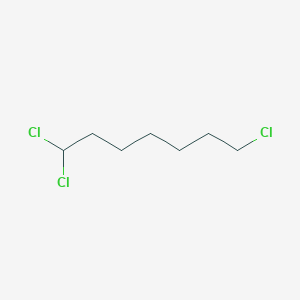
1,1,7-Trichloroheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,7-Trichloroheptane is an organic compound with the molecular formula C7H13Cl3 It is a chlorinated hydrocarbon, characterized by the presence of three chlorine atoms attached to the first and seventh carbon atoms of a heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,7-Trichloroheptane can be synthesized through the chlorination of heptane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) or ultraviolet light to initiate the reaction. The process can be summarized as follows: [ \text{C7H16} + 3\text{Cl2} \rightarrow \text{C7H13Cl3} + 3\text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. This often involves controlling the temperature, pressure, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,7-Trichloroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Thiols (e.g., ethanethiol) in the presence of iron carbonyls or chlorides.
Major Products:
Substitution: Formation of heptanol derivatives.
Reduction: Formation of 1,1-Dichloroheptane and other partially chlorinated heptanes.
Applications De Recherche Scientifique
1,1,7-Trichloroheptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study substitution and reduction reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving chlorinated hydrocarbons.
Medicine: Explored for its potential use in the development of pharmaceuticals, although its toxicity limits its direct application.
Mécanisme D'action
The mechanism by which 1,1,7-Trichloroheptane exerts its effects involves the interaction of its chlorine atoms with various molecular targets. In substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. In reduction reactions, the chlorine atoms are removed, resulting in less chlorinated derivatives. The pathways involved include nucleophilic substitution and reductive dechlorination .
Comparaison Avec Des Composés Similaires
1,1,1-Trichloroheptane: Similar structure but with all three chlorine atoms on the first carbon.
1,1,5-Trichloropentane: A shorter chain analog with three chlorine atoms.
1,1,3-Trichloropropane: An even shorter chain analog with three chlorine atoms.
Uniqueness: 1,1,7-Trichloroheptane is unique due to the positioning of its chlorine atoms, which affects its reactivity and the types of reactions it undergoes. The presence of chlorine atoms at both ends of the heptane chain allows for distinct substitution and reduction patterns compared to its analogs .
Propriétés
Numéro CAS |
17655-66-2 |
|---|---|
Formule moléculaire |
C7H13Cl3 |
Poids moléculaire |
203.5 g/mol |
Nom IUPAC |
1,1,7-trichloroheptane |
InChI |
InChI=1S/C7H13Cl3/c8-6-4-2-1-3-5-7(9)10/h7H,1-6H2 |
Clé InChI |
SRSIMCZNPAERMK-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCl)CCC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)

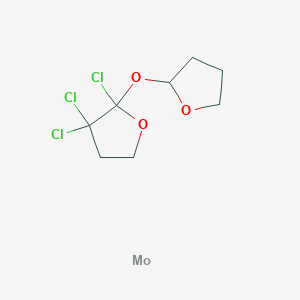
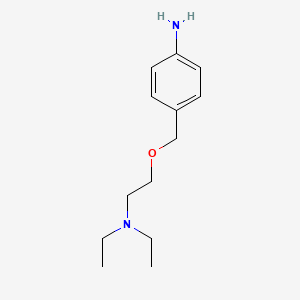
![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)


